molecular formula C6H16ClN B14585733 N-ethylbutan-1-amine;hydrochloride CAS No. 61278-96-4

N-ethylbutan-1-amine;hydrochloride

Cat. No.: B14585733
CAS No.: 61278-96-4
M. Wt: 137.65 g/mol
InChI Key: RLSOCANKJLKLPN-UHFFFAOYSA-N
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Description

N-ethylbutan-1-amine;hydrochloride is an organic compound with the molecular formula C6H16ClN. It is a primary amine, characterized by the presence of an ethyl group attached to the nitrogen atom and a butyl chain. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethylbutan-1-amine;hydrochloride can be synthesized through the alkylation of butylamine with ethyl chloride. The reaction typically involves heating butylamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-ethylbutan-1-amine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethylbutan-1-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound to secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Secondary and tertiary amines

    Substitution: Various N-substituted derivatives

Scientific Research Applications

N-ethylbutan-1-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is utilized in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and therapeutic agents.

    Industry: The compound is employed in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of N-ethylbutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • N-ethylbutan-2-amine;hydrochloride
  • Butylamine
  • Ethylamine

Uniqueness

N-ethylbutan-1-amine;hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specialized applications in research and industry.

Properties

CAS No.

61278-96-4

Molecular Formula

C6H16ClN

Molecular Weight

137.65 g/mol

IUPAC Name

N-ethylbutan-1-amine;hydrochloride

InChI

InChI=1S/C6H15N.ClH/c1-3-5-6-7-4-2;/h7H,3-6H2,1-2H3;1H

InChI Key

RLSOCANKJLKLPN-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC.Cl

Origin of Product

United States

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